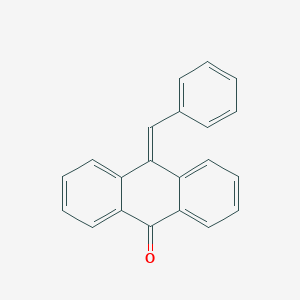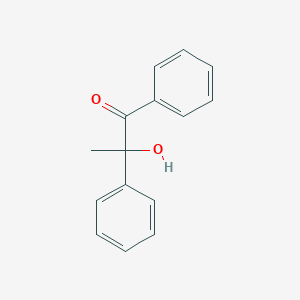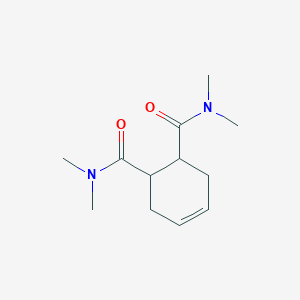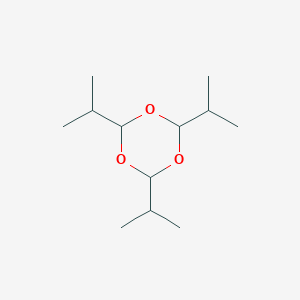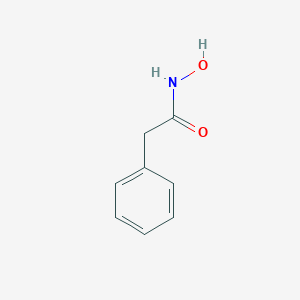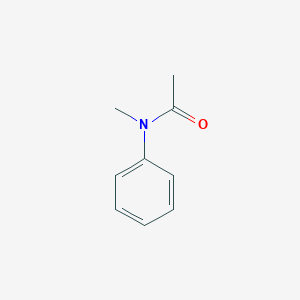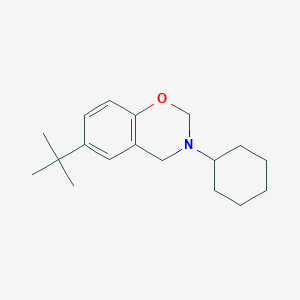
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, also known as TCB2, is a benzoxazine derivative that has shown potential in scientific research applications. It is a relatively new compound that has gained attention due to its unique structure and potential therapeutic effects.
Mecanismo De Acción
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine acts as a partial agonist at the 5-HT2A receptor, meaning it can activate the receptor to some extent but not fully. This activation leads to changes in neuronal activity and neurotransmitter release, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine can increase cortical activity and enhance the release of neurotransmitters such as dopamine and glutamate. It has also been shown to increase neuroplasticity, which is the brain's ability to adapt and change in response to experience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is its high selectivity for the 5-HT2A receptor, which allows for more specific targeting of this receptor compared to other compounds. However, 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a relatively new compound and its effects are not yet fully understood. Additionally, its synthesis can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research for 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine. One potential direction is further exploration of its potential as a therapeutic agent for neurological disorders such as depression and anxiety. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine that may have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine involves the reaction of 2-aminophenol with tert-butyl-4-hydroxybenzoate in the presence of a catalyst. The resulting compound is then reacted with cyclohexanone to yield 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine.
Aplicaciones Científicas De Investigación
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has been studied for its potential as a therapeutic agent for various neurological disorders. Studies have shown that 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has a high affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has also been studied for its potential as a treatment for addiction and anxiety disorders.
Propiedades
Número CAS |
5451-32-1 |
|---|---|
Nombre del producto |
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine |
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
6-tert-butyl-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C18H27NO/c1-18(2,3)15-9-10-17-14(11-15)12-19(13-20-17)16-7-5-4-6-8-16/h9-11,16H,4-8,12-13H2,1-3H3 |
Clave InChI |
FJJNDVRACQEKCJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3CCCCC3 |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3CCCCC3 |
Otros números CAS |
5451-32-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)
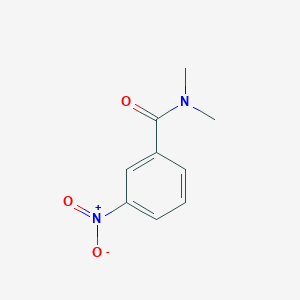
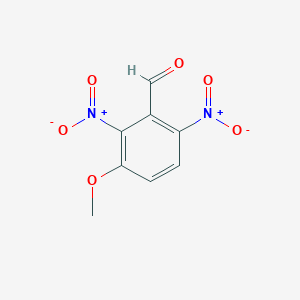
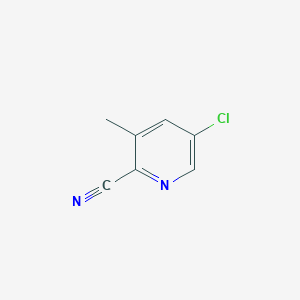
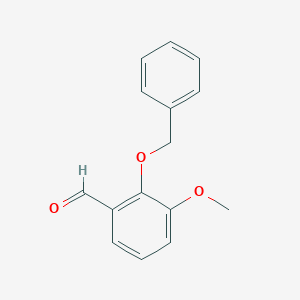
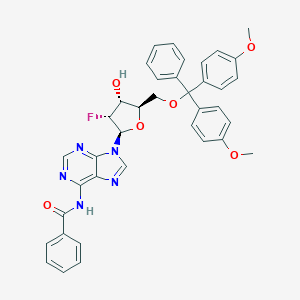
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)
